molecular formula C10H7BrF6O B1630338 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane CAS No. 70430-22-7

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

Cat. No.: B1630338
CAS No.: 70430-22-7
M. Wt: 337.06 g/mol
InChI Key: UZUVKUZDUBHAOK-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane is a chemical compound with the molecular formula C10H7BrF6O. It is known for its unique structure, which includes a bromine atom, six fluorine atoms, and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane typically involves the reaction of 2-methoxyphenyl compounds with bromine and hexafluoropropane derivatives. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds and oxidized derivatives, which are useful in further chemical synthesis and research .

Scientific Research Applications

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane stands out due to its combination of bromine, fluorine, and methoxyphenyl groups, which confer unique reactivity and properties. This makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF6O/c1-18-7-5-3-2-4-6(7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKUZDUBHAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650428
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70430-22-7
Record name 1-(2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane
Reactant of Route 6
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(2-methoxyphenyl)propane

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